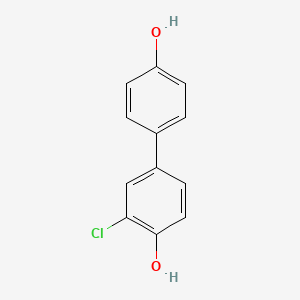
5-Bromo-2-ethoxy-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-ethoxy-1,3-dimethylbenzene: is an organic compound with the molecular formula C10H13BrO . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethoxy group, and two methyl groups. This compound is often used in organic synthesis and various chemical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-1,3-dimethylbenzene typically involves the bromination of 2-ethoxy-1,3-dimethylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions:
Electrophilic Aromatic Substitution: This compound can undergo further electrophilic aromatic substitution reactions due to the presence of the bromine atom, which is an electron-withdrawing group. Common reactions include nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used as reagents.
Sulfonation: Sulfur trioxide (SO3) or fuming sulfuric acid is used.
Halogenation: Chlorine (Cl2) or iodine (I2) in the presence of a catalyst.
Major Products:
Nitration: 5-Nitro-2-ethoxy-1,3-dimethylbenzene
Sulfonation: 5-Sulfo-2-ethoxy-1,3-dimethylbenzene
Halogenation: 5-Chloro-2-ethoxy-1,3-dimethylbenzene or 5-Iodo-2-ethoxy-1,3-dimethylbenzene
科学的研究の応用
Chemistry: 5-Bromo-2-ethoxy-1,3-dimethylbenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of pharmaceuticals, particularly in the design of new drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it valuable in the development of new materials with desired characteristics.
作用機序
The mechanism of action of 5-Bromo-2-ethoxy-1,3-dimethylbenzene primarily involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to attack by electrophiles. This property is exploited in various synthetic applications to introduce different functional groups onto the benzene ring.
Molecular Targets and Pathways: In biological systems, the exact molecular targets and pathways of this compound are not well-documented. its brominated structure suggests potential interactions with enzymes and receptors that recognize halogenated aromatic compounds.
類似化合物との比較
- 2-Bromo-1,3-dimethylbenzene
- 5-Bromo-2-methoxy-1,3-dimethylbenzene
- 2-Ethoxy-1,3-dimethylbenzene
Comparison: 5-Bromo-2-ethoxy-1,3-dimethylbenzene is unique due to the presence of both an ethoxy group and a bromine atom on the benzene ring. This combination of substituents imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the ethoxy group increases the compound’s solubility in organic solvents, while the bromine atom enhances its reactivity in electrophilic aromatic substitution reactions.
特性
IUPAC Name |
5-bromo-2-ethoxy-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-4-12-10-7(2)5-9(11)6-8(10)3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKSFGKFYPVMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)






![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)



